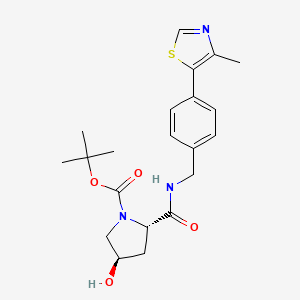

(2S,4R)-4-hidroxi-2-((4-(4-metiltiazol-5-il)bencil)carbamoil)pirrolidina-1-carboxilato de terc-butilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,4R)-tert-butyl 4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.52. The purity is usually 95%.

BenchChem offers high-quality (2S,4R)-tert-butyl 4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4R)-tert-butyl 4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agentes Anticancerígenos

El compuesto ha mostrado promesa como agente anticancerígeno. Los investigadores han explorado su capacidad para inhibir el crecimiento tumoral al dirigirse a vías celulares específicas. Por ejemplo, se ha investigado como un posible inhibidor de la proteína 4 que contiene bromodominio (BRD4), que juega un papel crucial en la proliferación de células cancerosas. Al interrumpir la función de BRD4, este compuesto puede ayudar a suprimir el crecimiento tumoral .

Quimeras de Degradación Dirigida a la Proteólisis (PROTACs)

Las PROTACs son moléculas heterobifuncionales diseñadas para degradar selectivamente proteínas específicas dentro de las células. El compuesto en cuestión se ha incorporado a las PROTACs, particularmente las que se dirigen a BRD4. Estas moléculas quiméricas dirigen la ubiquitinación de proteínas intracelulares, lo que lleva a su degradación a través del proteosoma celular. Esta degradación de proteínas dirigida tiene implicaciones significativas para el desarrollo de fármacos y la medicina personalizada .

Conjugados Anticuerpo-Fármaco (ADCs)

Los investigadores han explorado el uso de este compuesto en la construcción de conjugados anticuerpo-fármaco (ADCs). Los ADCs combinan la especificidad de los anticuerpos con los efectos citotóxicos de los fármacos de molécula pequeña. Al unir este compuesto a un anticuerpo que reconoce células cancerosas específicas, los científicos pretenden administrar selectivamente la carga útil del fármaco a los sitios tumorales. Este enfoque mejora la eficacia del fármaco al tiempo que minimiza los efectos fuera del objetivo .

Biología Química y Química Medicinal

La estructura única del compuesto lo convierte en un objetivo interesante para los estudios de biología química. Los investigadores investigan sus interacciones con proteínas celulares, incluida BRD4, para comprender su modo de acción. Los conocimientos obtenidos de estos estudios pueden informar el diseño y la optimización de fármacos. Los químicos medicinales exploran modificaciones para mejorar su potencia, selectividad y propiedades farmacocinéticas .

Biología Estructural y Diseño de Fármacos

Los estudios estructurales utilizando cristalografía de rayos X han proporcionado información valiosa sobre las interacciones de unión entre este compuesto y sus proteínas diana. Comprender la disposición tridimensional de los átomos ayuda a guiar el diseño racional de fármacos. Los investigadores analizan el bolsillo de unión e identifican los residuos clave para la optimización. Este conocimiento contribuye al desarrollo de nuevos tratamientos .

Farmacocinética y Evaluación de la Toxicidad

Los investigadores evalúan las propiedades farmacocinéticas del compuesto, incluida la absorción, distribución, metabolismo y excreción. Además, los estudios de toxicidad evalúan su perfil de seguridad. Estas investigaciones son cruciales para avanzar el compuesto hacia los ensayos clínicos y el uso terapéutico eventual .

En resumen, las aplicaciones del compuesto abarcan la investigación anticancerígena, la degradación de proteínas dirigida, las terapias basadas en anticuerpos, la biología química, los estudios estructurales y el desarrollo de fármacos. Su potencial multifacético subraya su importancia para avanzar en la comprensión científica y mejorar los resultados de los pacientes . ¡Si desea más detalles o explorar aplicaciones adicionales, no dude en preguntar! 😊

Propiedades

IUPAC Name |

tert-butyl (2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S/c1-13-18(29-12-23-13)15-7-5-14(6-8-15)10-22-19(26)17-9-16(25)11-24(17)20(27)28-21(2,3)4/h5-8,12,16-17,25H,9-11H2,1-4H3,(H,22,26)/t16-,17+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZXDTKPCYVSLL-SJORKVTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[8-(3,3-diphenylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione](/img/structure/B2430551.png)

![2-Chloro-N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]propanamide](/img/structure/B2430555.png)

![5-Bromoimidazo[1,2-a]pyrimidine;hydrobromide](/img/structure/B2430558.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B2430560.png)

![3-(2-bromophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2430561.png)

![6-Chloro-3-[2-(cyclohexen-1-yl)ethyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine](/img/structure/B2430563.png)

![3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid](/img/structure/B2430567.png)

methanamine](/img/structure/B2430573.png)